molecular formula C8H9BrN2O B13525656 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine

Cat. No.: B13525656
M. Wt: 229.07 g/mol
InChI Key: MCVMSMQMQPACBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine is a brominated fused heterocyclic compound featuring a pyrano[4,3-c]pyridine core with a bromine substituent at position 6. This structure combines a pyran ring fused to a pyridine moiety, with the bromine atom likely influencing electronic properties and binding interactions. The bromine substitution may enhance target selectivity or modulate pharmacokinetic properties, as seen in structurally related brominated heterocycles ().

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine

InChI

InChI=1S/C8H9BrN2O/c9-7-2-11-1-5-6(7)3-12-4-8(5)10/h1-2,8H,3-4,10H2

InChI Key

MCVMSMQMQPACBV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CN=CC(=C2CO1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with a brominated precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano-pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine serves as a building block in the synthesis of complex molecules. Research is ongoing to explore its potential as a therapeutic agent, specifically its biological activities, including antimicrobial and anticancer properties. The presence of a bromine atom in its structure allows for further functionalization, making it a valuable compound for research and development.

Chemical Reactions

This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can yield different reduced forms of the compound. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines and thiols can be used for substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano-pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives.

This compound has potential biological activities, particularly in medicinal chemistry and pharmacology. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Key Features Biological Targets/Activities
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine Pyrano[4,3-c]pyridine Bromo (position 8) Fused pyran-pyridine system Inferred: Kinase or channel modulation
Ambocarb (Tetrahydroindolo[2,3-c]quinolinone) Indolo[2,3-c]quinolinone Variable at positions 9–11 Multitarget inhibitor DYRK1A kinase, L-type calcium channels
TLR7-9 Antagonist (Patent EP) Pyrazolo[4,3-c]pyridine Morpholinyl, quinoline groups TLR7-9 antagonism Systemic lupus erythematosus treatment
3-Bromothieno[3,2-c]pyridin-4-amine Thieno[3,2-c]pyridine Bromo (position 3) Thiophene-pyridine fusion Inferred: Unknown, structural similarity 0.86

Key Observations:

  • Core Heterocycles: The pyrano[4,3-c]pyridine core in the target compound differs from indoloquinolinones () and thienopyridines () in electronic properties and steric bulk.
  • Substituent Effects: Bromine at position 8 in the target compound may confer distinct binding compared to position 3 in thienopyridines (). Ambocarb’s substitutions at positions 9–11 enhance L-type calcium channel binding while maintaining kinase inhibition .

Key Observations:

  • Target Selectivity: The pyrano[4,3-c]pyridine scaffold in the target compound may lack inherent potency (as seen in ’s weak pyrano derivatives) but could be optimized via bromine or additional substituents.
  • Multitarget Potential: Ambocarb derivatives () demonstrate that fused heterocycles can engage multiple targets (e.g., kinases and ion channels), suggesting similar possibilities for the bromopyrano-pyridine compound.
  • Therapeutic Applications : While TLR7-9 antagonists () target autoimmune diseases, brominated heterocycles like the target compound may align more with kinase or channel modulation, pending further studies.

Physicochemical and Pharmacokinetic Properties

Thienopyridines () exhibit higher similarity scores (0.86) but differ in ring saturation and heteroatom placement, which could affect metabolic stability. The morpholinyl and quinoline groups in TLR antagonists () enhance solubility and target engagement, a strategy that could be applied to the pyrano-pyridine core.

Biological Activity

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, and provides a comprehensive overview of relevant research findings.

Molecular Formula: C8H9BrN2O
Molecular Weight: 229.07 g/mol
IUPAC Name: this compound

PropertyValue
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
IUPAC NameThis compound
InChI KeyMCVMSMQMQPACBV-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of a suitable pyridine derivative with a brominated precursor under controlled conditions. This process often employs catalysts and specific solvents to enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens. For instance, derivatives of related compounds have displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

The compound's anticancer potential has also been explored extensively. Various studies have reported its efficacy against multiple cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 0.01 µM to 42.30 µM against different cancer types such as MCF7 and NCI-H460 .

Table: Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF70.01Induces apoptosis
Compound BNCI-H46026Inhibits cell proliferation
Compound CSF-26831.5Disrupts microtubule assembly

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy in clinical settings:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against resistant strains of bacteria, showing significant inhibition and potential for development into therapeutic agents.
  • Cancer Cell Line Study : Research involving MCF7 and NCI-H460 cell lines demonstrated that treatment with the compound led to reduced cell viability and induced apoptosis through specific signaling pathways.

Q & A

Basic: What are the optimal synthetic routes for 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis of brominated pyrano-pyridine derivatives typically involves multi-step reactions, including halogenation, cyclization, and amine functionalization. For example, bromine substitution at the pyrano[4,3-c]pyridine core requires precise control of temperature (e.g., 0–5°C for bromine addition) and solvent choice (e.g., dichloromethane or THF) to avoid over-halogenation . Yield optimization may involve catalytic systems, such as Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, or microwave-assisted synthesis to reduce reaction time . Purity can be improved via column chromatography (e.g., silica gel with DCM/EtOAc gradients) or recrystallization using cyclohexane/ethyl acetate mixtures .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR : Signals for the pyrano ring protons (δ 3.1–4.5 ppm) and amine protons (δ 5.5–6.0 ppm) are critical for confirming ring saturation and substituent positions.
    • ¹³C NMR : Peaks at ~170 ppm indicate carbonyl groups in pyrano-pyridinone derivatives, while bromine-induced deshielding shifts aromatic carbons by ~10–15 ppm .
  • HRMS (ESI/Q-TOF) : Used to verify molecular mass (e.g., [M+H]⁺ for C₈H₈BrN₂O₂: theoretical 241.04 g/mol vs. observed 241.05 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and confirms halogen placement in solid-state structures .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what methodological adjustments are needed for diverse applications?

Methodological Answer:
The bromine atom at position 8 acts as a directing group, enabling regioselective cross-coupling. For Suzuki-Miyaura reactions:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures (3:1) at 80°C for 12–24 hours.
  • Base Optimization : K₂CO₃ or Cs₂CO₃ (2–3 eq.) to deprotonate intermediates and stabilize the palladium complex .
  • Side Reaction Mitigation : Use of bulky ligands (e.g., SPhos) reduces undesired β-hydride elimination. Reaction progress should be monitored via TLC (hexane/EtOAc 4:1) .

Advanced: What computational modeling approaches are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Model interactions with target proteins (e.g., kinases or GPCRs) using the bromine moiety as a key pharmacophore. Adjust van der Waals radii parameters for halogens to improve binding affinity predictions .
  • QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond acceptor counts to correlate structural features with antimicrobial or anticancer activity .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories; analyze RMSD and binding free energy (MM/PBSA) to validate docking results .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
  • Dose-Response Analysis : Use Hill slope models to compare EC₅₀ values across studies. Discrepancies may arise from differences in compound purity (validate via HPLC >98%) or solvent effects (DMSO vs. saline) .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies; subgroup analyses can identify confounding factors (e.g., cell type-specific toxicity) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Store at –20°C in amber vials; DSC analysis shows decomposition onset at 150°C .
  • Light Sensitivity : UV-Vis spectroscopy (λmax 280 nm) indicates photodegradation under direct light; use argon-filled containers to prevent oxidation .
  • pH Stability : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent ring-opening reactions .

Advanced: What strategies can be employed for selective functionalization of the pyrano-pyridine core to develop derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Position-Specific Modifications :
    • C-3 Amination : Use CuI/L-proline catalysis in DMF at 100°C to introduce aryl/alkyl amines .
    • C-4 Oxidation : Treat with KMnO₄ in acetone/water to convert dihydro-pyran to pyranone derivatives .
  • Biological Evaluation : Screen derivatives against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays; prioritize compounds with IC₅₀ < 1 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.